2-ethyl-1-{5-[(4-phenylpiperazino)carbonyl]-1H-pyrrol-3-yl}-1-butanone
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Description
Scientific Research Applications
Synthesis and Chemical Properties :
- The compound has been explored in the context of synthesizing polyfunctional pyrazolyl-substituted monocyclic pyridines, benzothiazole, and benzimidazole-fused pyridines, as well as pyrazolo[5,4-b]pyridines. These syntheses occur through one-pot reactions in ethanolic solution containing catalytic amounts of piperidine (Latif, Rady & Döupp, 2003).
- A study on the synthesis of 2,5-disubstituted pyrroles via dehydrogenative condensation of secondary alcohols and 1,2-amino alcohols using a heterogeneous carbon-supported Pt catalyst (Pt/C) reported the successful production of 2-ethyl-5-phenyl-1H-pyrrole with high yield (Siddiki et al., 2016).
Catalysis and Reaction Mechanisms :
- The compound has been involved in studies of catalytic systems, like palladium-based catalysts, for alkoxycarbonylation of alkenes, highlighting its role in enhancing the efficiency and scope of these reactions (Dong et al., 2017).
- Research on the photoinduced direct oxidative annulation of certain compounds demonstrated the utility of this compound in forming highly functionalized polyheterocyclic ethanones, showcasing its application in photochemistry and material science (Zhang et al., 2017).
Material Science Applications :
- The compound's derivatives have been studied for their fluorescence properties, suggesting potential applications in optoelectronics and sensor technology. Such studies involve understanding their optical properties in different solvents and their excited-state properties using DFT and TDDFT methods (Krzyżak, Śliwińska & Malinka, 2015).
Properties
IUPAC Name |
2-ethyl-1-[5-(4-phenylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-3-16(4-2)20(25)17-14-19(22-15-17)21(26)24-12-10-23(11-13-24)18-8-6-5-7-9-18/h5-9,14-16,22H,3-4,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDYQESYGOANSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)C1=CNC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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